molecular formula C15H22ClNO4S B2354868 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide CAS No. 2176070-14-5

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2354868
CAS RN: 2176070-14-5
M. Wt: 347.85
InChI Key: ILQASTWYHPGGMW-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CP-690,550 and has been shown to have immunomodulatory effects that can be beneficial in treating various autoimmune diseases.

Scientific Research Applications

Hypoglycemic Agents

Suzue and Irikura (1968) discussed the synthesis of 2-hydroxybenzenesulfonamides as hypoglycemic agents, which are relevant due to their similar chemical structure and potential therapeutic applications (Suzue & Irikura, 1968).

Anticancer Effects

Gul et al. (2018) investigated new dibenzenesulfonamides and their potential as anticancer drug candidates. They found that these compounds can induce apoptosis and autophagy in tumor cells, as well as inhibit carbonic anhydrase isoenzymes associated with tumors (Gul et al., 2018).

Spirotetrahydropyran Derivatives

Reddy et al. (2014) described the synthesis of hexahydrospiro[benzo[b][1,4]oxazine-2,4′-pyran] derivatives using a similar compound, highlighting its potential in creating complex organic structures (Reddy, Jalal, & Singarapu, 2014).

COX-2 Inhibitors

Hashimoto et al. (2002) synthesized benzenesulfonamide derivatives as selective inhibitors of the cyclooxygenase-2 enzyme, indicating potential applications in treating inflammatory conditions (Hashimoto et al., 2002).

Anti-HIV and Antifungal Activities

Zareef et al. (2007) developed benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, which were tested for anti-HIV and antifungal activities, suggesting potential applications in infectious disease treatment (Zareef et al., 2007).

Carbonic Anhydrase Inhibitors

Sapegin et al. (2018) reported the synthesis of [1,4]oxazepine-based primary sulfonamides as strong inhibitors of human carbonic anhydrases, a key target in various therapeutic areas (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Anticancer and Antimicrobial Agents

Debbabi et al. (2020) synthesized chlorosulfonylcarbamate and urea heterocyclic benzenesulfonamides derivatives to study their anticancer, antimicrobial, and anti-tuberculosis activities, highlighting the broad-spectrum potential of such compounds (Debbabi et al., 2020).

properties

IUPAC Name

3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO4S/c1-12-13(16)5-4-6-14(12)22(19,20)17-11-15(21-10-9-18)7-2-3-8-15/h4-6,17-18H,2-3,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQASTWYHPGGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide

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